VBY-825 VBY-825 VBY-825 is a novel, reversible cathepsin inhibitor with high potency against cathepsins B, L, S and V.IC50 value:Target: 130/250/250/330/2.3/4.7 nM(Ki for cathepsin S/L/ZV/Bhumanized-rabbit cathepsin K/cathepsin F) [1]VBY-825 is a potent inhibitor of the assayed cathepsins and its potency against at least one cathepsin, cathepsin S, extends across species relevant for pharmacology studies, specifically mouse. 10 mg/kg/day dose of VBY-825 achieves a trough plasma concentration >200nM, which is well above that required for full inhibition of the intracellular activity of cathepsins B, F, K, L, S and V in both mouse and human cell lines.
Brand Name: Vulcanchem
CAS No.: 1310340-58-9
VCID: VC0002487
InChI: InChI=1S/C23H29F4N3O5S/c1-2-17(19(31)22(33)28-16-9-10-16)30-21(32)18(12-36(34,35)11-13-3-4-13)29-20(23(25,26)27)14-5-7-15(24)8-6-14/h5-8,13,16-18,20,29H,2-4,9-12H2,1H3,(H,28,33)(H,30,32)/t17-,18-,20-/m0/s1
SMILES: CCC(C(=O)C(=O)NC1CC1)NC(=O)C(CS(=O)(=O)CC2CC2)NC(C3=CC=C(C=C3)F)C(F)(F)F
Molecular Formula: C23H29F4N3O5S
Molecular Weight: 535.6 g/mol

VBY-825

CAS No.: 1310340-58-9

Cat. No.: VC0002487

Molecular Formula: C23H29F4N3O5S

Molecular Weight: 535.6 g/mol

* For research use only. Not for human or veterinary use.

VBY-825 - 1310340-58-9

CAS No. 1310340-58-9
Molecular Formula C23H29F4N3O5S
Molecular Weight 535.6 g/mol
IUPAC Name (3S)-N-cyclopropyl-3-[[(2R)-3-(cyclopropylmethylsulfonyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide
Standard InChI InChI=1S/C23H29F4N3O5S/c1-2-17(19(31)22(33)28-16-9-10-16)30-21(32)18(12-36(34,35)11-13-3-4-13)29-20(23(25,26)27)14-5-7-15(24)8-6-14/h5-8,13,16-18,20,29H,2-4,9-12H2,1H3,(H,28,33)(H,30,32)/t17-,18-,20-/m0/s1
Standard InChI Key PPUXXDKQNAHHON-BJLQDIEVSA-N
Isomeric SMILES CC[C@@H](C(=O)C(=O)NC1CC1)NC(=O)[C@H](CS(=O)(=O)CC2CC2)N[C@@H](C3=CC=C(C=C3)F)C(F)(F)F
SMILES CCC(C(=O)C(=O)NC1CC1)NC(=O)C(CS(=O)(=O)CC2CC2)NC(C3=CC=C(C=C3)F)C(F)(F)F
Canonical SMILES CCC(C(=O)C(=O)NC1CC1)NC(=O)C(CS(=O)(=O)CC2CC2)NC(C3=CC=C(C=C3)F)C(F)(F)F

Chemical Structure and Properties

Chemical Identification

VBY-825 is a synthetic organic compound with precise stereochemistry that contributes to its biological activity. Its complete chemical identification is detailed below:

ParameterDetails
Chemical Name (IUPAC)(3S)-N-cyclopropyl-3-[[(2R)-3-(cyclopropylmethylsulfonyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide
CAS Registry Number1310340-58-9
Molecular FormulaC₂₃H₂₉F₄N₃O₅S
Molecular Weight535.55 g/mol
Canonical SMILESCCC@HC(C(NC3CC3)=O)=O

Physical and Chemical Properties

VBY-825 is a ketoamide compound with specific structural features that enable its interaction with cathepsin enzymes. The compound contains multiple functional groups, including fluorine atoms, cyclopropyl rings, and sulfonyl moieties, which contribute to its pharmacological properties and target selectivity .

PropertyValue
Physical AppearanceNot specified in available literature
Predicted Relative Density1.39 g/cm³
Melting PointNot specified in available literature
Storage RecommendationStore at -20°C (powder); -80°C (in solvent)

Solubility and Stability

VBY-825 demonstrates good solubility in organic solvents but poor water solubility, which is an important consideration for its formulation and delivery in experimental and potential clinical settings .

Solubility ParameterValue
DMSO Solubility125 mg/mL (233.40 mM)
Water Solubility< 0.1 mg/mL (insoluble)
Phosphate Buffered Saline (pH 7.4)223 μM (kinetic solubility)
Metabolic Stability93% remaining after 60 minutes in human liver microsomes; 82% remaining after 60 minutes in human plasma

For optimal solubilization in DMSO, sonication is recommended to enhance dissolution . These solubility characteristics guide appropriate formulation strategies for research applications.

Mechanism of Action

Target Enzymes and Inhibitory Potency

VBY-825 exhibits potent inhibitory activity against multiple members of the cathepsin family, particularly cysteine cathepsins. Its spectrum of activity encompasses several key cathepsin enzymes involved in various physiological and pathological processes .

Target EnzymeInhibitory Potency (IC₅₀/K​ᵢ)
Cathepsin S130 nM (K​ᵢ)
Cathepsin L250 nM (K​ᵢ)
Cathepsin V250 nM (K​ᵢ)
Cathepsin B330 nM (K​ᵢ)
Humanized-rabbit Cathepsin K2.3 nM (K​ᵢ)
Cathepsin F4.7 nM (K​ᵢ)
Cathepsin CLower potency (exact value not specified)

This broad spectrum of activity against multiple cathepsins distinguishes VBY-825 from more selective inhibitors and contributes to its wide range of potential therapeutic applications .

Binding Mechanism

VBY-825 functions through a distinctive mechanism involving reversible covalent binding to the active site of cathepsin enzymes:

  • The compound forms a reversible covalent hemithioacetal (or hemiothioketal) bond with the catalytic site cysteine residues of target cathepsins .

  • Structural elements of VBY-825 interact with the S1, S2, and S3 binding pockets of the enzymes, based on the cathepsin S structure determined by McGrath et al. .

  • This reversible covalent binding mechanism offers potential advantages over irreversible inhibitors, which have raised concerns regarding possible immune side effects with long-term use .

The development of VBY-825 emerged from an extensive X-ray crystal structure-based drug design program initially performed at Celera Genomics and continued at Virobay Inc. This program was primarily focused on developing inhibitors selective for cysteine cathepsins, particularly cathepsin S .

Pharmacokinetics

VBY-825 demonstrates favorable pharmacokinetic properties that support its efficacy in preclinical models:

  • At a dose of 10 mg/kg/day, VBY-825 achieves a trough plasma concentration exceeding 200 nM .

  • This concentration is well above the threshold required for full inhibition of the intracellular activity of cathepsins B, F, K, L, S, and V in both mouse and human cell lines .

  • The compound exhibits meaningful bioavailability and sufficient tissue distribution to reach target enzymes in disease-relevant compartments .

These pharmacokinetic characteristics support the efficacy observed in various preclinical disease models and suggest potential for further development.

Therapeutic Applications and Preclinical Studies

Anti-Cancer Effects

VBY-825 has shown significant anti-tumor activity in preclinical cancer models, highlighting the importance of cathepsin inhibition as a potential therapeutic strategy in oncology:

  • In a preclinical model of pancreatic islet cancer, VBY-825 significantly decreased tumor burden and tumor number .

  • This finding is particularly noteworthy as it demonstrated that a reversible cathepsin inhibitor could achieve similar anti-tumor efficacy to irreversible inhibitors such as JPM-OEt .

  • In a syngeneic 5TGM1 mouse model of multiple myeloma, VBY-825 had distinct effects on bone lesions without directly affecting tumor growth:

    • It decreased total osteolytic lesion area and mean osteolytic lesion area (MOLA) .

    • It showed a trend of increased relative trabecular bone area .

    • These effects are consistent with inhibition of cathepsins S and K, which are important in osteoclast-mediated bone resorption .

These findings suggest that VBY-825 may be particularly valuable in the treatment of tumor-associated bone disease and potentially other malignancies where cathepsin activity contributes to disease progression .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :